tert-Butyl (6-methyl-5-nitropyridin-2-yl)carbamate
Description
tert-Butyl (6-methyl-5-nitropyridin-2-yl)carbamate (CAS: 1062134-25-1) is a pyridine-derived carbamate with the molecular formula C₁₁H₁₅N₃O₄ and a molecular weight of 253.25 g/mol. It features a nitro group (-NO₂) at the 5-position and a methyl group (-CH₃) at the 6-position of the pyridine ring, along with a tert-butyl carbamate moiety at the 2-position. The compound is stored at 2–8°C and carries hazard statements H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled) .
Properties
IUPAC Name |
tert-butyl N-(6-methyl-5-nitropyridin-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-7-8(14(16)17)5-6-9(12-7)13-10(15)18-11(2,3)4/h5-6H,1-4H3,(H,12,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNSCGBZXFVXBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)OC(C)(C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Carbamate Formation via Nucleophilic Substitution
A common approach involves reacting 6-methyl-5-nitropyridin-2-amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. The amine group undergoes nucleophilic attack on the Boc anhydride, forming the carbamate bond.
Typical Conditions :
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Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).
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Base : 4-Dimethylaminopyridine (DMAP) or triethylamine (TEA).
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Temperature : 0°C to room temperature.
Mechanistic Insight :
The base deprotonates the amine, enhancing its nucleophilicity. The Boc group then substitutes the hydroxyl group of the activated carbonate intermediate.
Nitration of Pre-Protected Pyridine Derivatives
An alternative route introduces the nitro group after carbamate protection. Starting with tert-butyl (6-methylpyridin-2-yl)carbamate, nitration at the 5-position is achieved using mixed acid (HNO₃/H₂SO₄).
Key Considerations :
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Regioselectivity : The methyl group at position 6 directs nitration to the adjacent position (C5) via meta-directing effects.
-
Conditions :
Halogenation-Coupling Strategies
Adapting methods from analogous compounds (e.g., tert-butyl (6-chloropyridin-3-yl)carbamate), halogenated intermediates can be functionalized further. For example:
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Iodination : Using n-butyllithium (n-BuLi) and iodine in THF at -78°C introduces iodine at position 4, enabling cross-coupling reactions.
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Suzuki-Miyaura Coupling : A palladium catalyst couples the iodinated intermediate with methylboronic acid to install the methyl group.
Limitations :
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Low yields (~30%) in iodination steps due to competing side reactions.
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Requires stringent anhydrous conditions.
Optimization of Reaction Parameters
Solvent and Temperature Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent Polarity | THF > DCM > EtOAc | Higher polarity improves Boc activation. |
| Temperature | 0°C (initial) → RT | Prevents exothermic decomposition. |
Base Selection
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DMAP : Enhances reaction rate via nucleophilic catalysis (yield: 75%).
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TEA : Economical but lower yield (60%) due to incomplete Boc activation.
Industrial-Scale Production Challenges
Purification Techniques
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Column Chromatography : Preferred for lab-scale isolation but impractical industrially.
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Crystallization : Solvent screening (e.g., hexane/ethyl acetate) achieves >90% purity.
Cost-Benefit Analysis
| Step | Cost Driver | Mitigation Strategy |
|---|---|---|
| Nitration | HNO₃ consumption | Optimize stoichiometry. |
| Boc Protection | Boc anhydride cost | Bulk purchasing. |
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Direct Carbamation | High yield, one-step reaction. | Requires expensive Boc anhydride. | 60–75% |
| Post-Nitration | Avoids sensitive intermediates. | Low regioselectivity. | 40–55% |
| Halogenation Route | Enables diverse functionalization. | Multi-step, low efficiency. | 25–35% |
Emerging Methodologies
Chemical Reactions Analysis
Reduction Reactions
The nitro group at the 5-position of the pyridine ring is highly reactive and can be selectively reduced to an amine under controlled conditions. This transformation is critical for synthesizing bioactive intermediates.
Key Reagents and Conditions:
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Catalytic Hydrogenation : Hydrogen gas (1–3 atm) with palladium-on-carbon (Pd/C) or Raney nickel in ethanol at 25–50°C .
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Chemical Reduction : Iron powder in hydrochloric acid (HCl) or stannous chloride (SnCl₂) in ethanol under reflux.
Products:
| Reaction Type | Product | Yield (%) | Reference |
|---|---|---|---|
| Catalytic H₂ | tert-Butyl (6-methyl-5-aminopyridin-2-yl)carbamate | 85–92 | |
| Fe/HCl | tert-Butyl (6-methyl-5-aminopyridin-2-yl)carbamate | 70–78 |
Mechanistic Insight:
The reduction proceeds via intermediate nitroso and hydroxylamine stages, ultimately yielding the primary amine. The tert-butyl carbamate group remains intact under these conditions, demonstrating its stability as a protecting group .
Deprotection of the Carbamate Group
The tert-butyl carbamate (Boc) group serves as a temporary protecting agent for amines, enabling selective functionalization. Deprotection regenerates the free amine for further derivatization.
Key Reagents and Conditions:
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Acidic Hydrolysis : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C .
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Thermal Cleavage : Heating under reflux in HCl-saturated dioxane .
Products:
| Reaction Type | Product | Yield (%) | Reference |
|---|---|---|---|
| TFA in DCM | 6-Methyl-5-nitropyridin-2-amine | 90–95 | |
| HCl/Dioxane | 6-Methyl-5-nitropyridin-2-amine | 88–93 |
Applications:
The deprotected amine is pivotal for constructing heterocyclic scaffolds in pharmaceutical agents, such as kinase inhibitors .
Nucleophilic Substitution Reactions
The electron-withdrawing nitro group activates the pyridine ring for nucleophilic substitution at the 2- and 4-positions, though reactivity is modulated by steric and electronic factors.
Key Reagents and Conditions:
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Amination : Reaction with ammonia or primary amines in DMF at 80–100°C .
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Halogenation : Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to introduce chlorides .
Products:
| Reaction Type | Product | Yield (%) | Reference |
|---|---|---|---|
| NH₃ in DMF | 5-Nitro-2,6-diaminopyridine | 65–75 | |
| POCl₃ | 6-Methyl-5-nitro-2-chloropyridine | 80–85 |
Mechanistic Insight:
The nitro group directs nucleophiles to the para position relative to itself, while the methyl group exerts minor steric effects .
Oxidative Transformations
While direct oxidation of the methyl group is less common, the nitro group can participate in redox processes under specific conditions.
Key Reagents and Conditions:
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Oxidation of Amine : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) to form nitroso derivatives .
Products:
| Reaction Type | Product | Yield (%) | Reference |
|---|---|---|---|
| H₂O₂/Fe²⁺ | tert-Butyl (6-methyl-5-nitrosopyridin-2-yl)carbamate | 60–70 |
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings, enabling C–C bond formation for complex molecule synthesis.
Key Reagents and Conditions:
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Suzuki Coupling : Boronic acids with Pd(PPh₃)₄ in toluene/ethanol .
-
Buchwald-Hartwig Amination : Aryl halides with Pd₂(dba)₃ and Xantphos .
Products:
| Reaction Type | Product | Yield (%) | Reference |
|---|---|---|---|
| Suzuki | Biaryl derivatives | 75–85 |
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- tert-Butyl (6-methyl-5-nitropyridin-2-yl)carbamate serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new pharmaceutical candidates.
- Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of anticancer therapies.
2. Biological Studies
- The compound is utilized in enzyme interaction studies and biochemical assays. It acts as a probe to investigate enzyme activities and interactions, particularly with cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.
- Studies have shown that it exhibits significant inhibitory activity against specific CDKs, potentially reducing cancer cell proliferation.
3. Industrial Applications
- In industrial chemistry, this compound is used in the production of agrochemicals and other industrial chemicals. Its properties make it suitable for various chemical reactions, including substitution, reduction, and oxidation.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| CDK Inhibition | Significant inhibitory effects on CDKs; potential for anticancer therapies. |
| Antiproliferative Effects | Reduces cancer cell proliferation through CDK inhibition. |
| Enzyme Interaction Studies | Used as a probe in biochemical assays to study enzyme interactions. |
Case Studies and Research Findings
- Inhibitory Effects on CDKs : A study highlighted the compound's ability to inhibit CDK4 and CDK6 effectively, indicating its promise for cancer therapeutics with low micromolar IC50 values.
- Biochemical Assays : Interaction studies utilizing surface plasmon resonance demonstrated that this compound binds selectively to CDK targets, affirming its role as a potential lead compound for drug development.
- Comparative Analysis : When compared to structurally similar compounds, this carbamate exhibited unique reactivity patterns due to the electron-withdrawing nature of the nitro group, enhancing its potential for diverse biological interactions.
Mechanism of Action
The mechanism of action of tert-Butyl (6-methyl-5-nitropyridin-2-yl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and proteins. This interaction can modulate the activity of these enzymes, leading to various biochemical effects. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyridine-Based Carbamates with Halogen Substituents
tert-Butyl (6-bromopyridin-3-yl)carbamate (CAS: 218594-15-1)
- Molecular Formula : C₁₀H₁₃BrN₂O₂
- Molecular Weight : 285.13 g/mol
- Key Differences : Replaces the nitro group with a bromine atom at the 6-position of the pyridine ring. Bromine’s leaving-group capability makes this compound suitable for cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig), unlike the nitro group, which is typically reduced to an amine.
- Similarity Score : 0.72 (structural similarity based on core carbamate-pyridine scaffold) .
tert-Butyl (6-chloro-5-pivalamidopyridin-2-yl)methylcarbamate
- Molecular Formula: Not explicitly provided (inferred: includes a pivalamido group and chlorine substituent).
- Key Differences : Contains a chlorine atom at the 6-position and a pivalamido group (-NHCOC(CH₃)₃) at the 5-position. The methylcarbamate moiety (vs. direct carbamate in the target compound) may alter steric hindrance and solubility .
Pyridine Derivatives with Electron-Donating Groups
tert-Butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate
- Key Differences : Features methoxy (-OCH₃) groups at the 5- and 6-positions. Methoxy groups are electron-donating, increasing the pyridine ring’s electron density compared to the nitro group’s electron-withdrawing effect. This alters reactivity in electrophilic substitution or metal-catalyzed reactions .
Heterocyclic Carbamates Beyond Pyridine
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate (CAS: 1799420-92-0)
- Molecular Formula : C₁₁H₁₆FN₃O₃
- Molecular Weight : 257.26 g/mol
- Key Differences: Pyrimidine core (vs. pyridine) with fluorine and hydroxy substituents. The methylcarbamate group differs sterically from the target compound’s carbamate .
Phenylmethyl Carbamates
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate (CAS: 1909319-84-1)
- Molecular Formula : C₁₄H₂₀N₂O₂
- Molecular Weight : 236.31 g/mol
- Key Differences: Aromatic phenyl ring (vs. pyridine) with an amino (-NH₂) group. This compound is a liquid (vs. solid for the target) and is prioritized in pharmaceutical research for its amine reactivity .
Comparative Data Table
Key Research Findings
- Nitro vs. Halogen Groups : The nitro group in the target compound enables reduction to amines for further coupling, while bromo/chloro analogs are more reactive in cross-coupling reactions .
- Heterocycle Influence : Pyrimidine derivatives (e.g., CAS 1799420-92-0) exhibit distinct electronic properties and metabolic stability compared to pyridine-based compounds .
Biological Activity
tert-Butyl (6-methyl-5-nitropyridin-2-yl)carbamate, a compound characterized by its unique structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by relevant data and findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H14N3O4, with a molecular weight of approximately 238.24 g/mol. The compound features a tert-butyl group, a nitro-substituted pyridine ring, and a carbamate functional group. The presence of the nitro group enhances its reactivity and biological activity, making it an interesting candidate for further research in pharmacology and medicinal chemistry.
The mechanism of action for this compound involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which may interact with various enzymes and proteins. This interaction can modulate enzyme activity, leading to various biochemical effects, including potential antiproliferative effects on cancer cells by inhibiting cyclin-dependent kinases (CDKs) .
Biological Activity
Research has indicated that this compound exhibits significant inhibitory activity against specific CDKs. These kinases play a crucial role in regulating the cell cycle, and their inhibition can lead to reduced cell proliferation, making this compound a candidate for anticancer drug development .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| CDK Inhibition | Demonstrated significant inhibitory effects on CDKs, impacting cell cycle regulation. |
| Antiproliferative Effects | Potential to reduce cancer cell proliferation through CDK inhibition. |
| Enzyme Interaction Studies | Used as a probe in biochemical assays to study enzyme interactions. |
Case Studies and Research Findings
- Inhibitory Effects on CDKs : A study highlighted the compound's ability to inhibit CDK4 and CDK6 effectively, showing promise for cancer therapeutics. The half-maximal inhibitory concentration (IC50) values were found to be in the low micromolar range.
- Biochemical Assays : Interaction studies utilizing surface plasmon resonance (SPR) demonstrated that this compound binds selectively to CDK targets, affirming its role as a potential lead compound for drug development .
- Comparative Analysis : When compared to structurally similar compounds, this carbamate exhibited unique reactivity patterns due to the electron-withdrawing nature of the nitro group, enhancing its potential for diverse biological interactions.
Applications in Scientific Research
This compound is utilized in various domains of scientific research:
- Medicinal Chemistry : As a building block for synthesizing more complex molecules and exploring new drug candidates.
- Biological Studies : Employed in enzyme interaction studies and as a biochemical probe.
- Pharmaceutical Development : Investigated as a potential pharmaceutical intermediate with applications in anticancer therapies.
Q & A
Q. What are the recommended synthetic routes for tert-Butyl (6-methyl-5-nitropyridin-2-yl)carbamate, and how can purity be optimized?
Methodological Answer:
- Synthesis : The compound can be synthesized via nucleophilic substitution or carbamate coupling reactions. For example, coupling tert-butoxycarbonyl (Boc) protecting groups to functionalized pyridine derivatives under anhydrous conditions (e.g., using DCC/DMAP catalysis) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) are effective. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Optimization : Use reaction condition screening (e.g., temperature, solvent polarity) to minimize nitro-group side reactions. Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions .
Q. How should researchers characterize the structural and spectroscopic properties of this compound?
Methodological Answer:
Q. What storage conditions are critical to maintain the compound’s stability?
Methodological Answer:
- Stability : Store at –20°C in airtight, light-resistant containers. Avoid moisture (hydrolyzes Boc group) and strong oxidizers (risk of nitro-group decomposition) .
- Incompatibilities : Reactive with bases (e.g., NaOH), which deprotect the Boc group, and reducing agents (e.g., LiAlH4), which reduce the nitro group .
Advanced Research Questions
Q. How can computational modeling predict reaction pathways for derivatizing the nitro group?
Methodological Answer:
- Approach : Use density functional theory (DFT) to model nitro-group reduction (e.g., catalytic hydrogenation to amine) or electrophilic substitution. Tools like Gaussian or ORCA simulate transition states and activation energies .
- Validation : Cross-reference computed IR/NMR spectra with experimental data to confirm predicted intermediates .
Q. What experimental strategies resolve contradictions in nitro-group reactivity under varying conditions?
Methodological Answer:
- Case Study : If nitro-group reduction yields inconsistent products (e.g., amine vs. hydroxylamine), conduct controlled experiments with:
- Catalyst screening (Pd/C vs. Raney Ni).
- Solvent polarity adjustments (ethanol vs. THF).
- In-situ monitoring via FTIR or Raman spectroscopy .
- Data Analysis : Apply factorial design (2 experiments) to isolate variables (e.g., temperature, pressure) and identify dominant factors .
Q. How can membrane separation technologies improve large-scale purification?
Methodological Answer:
- Process Design : Use nanofiltration membranes (MWCO ~300 Da) to separate unreacted precursors from the product. Optimize transmembrane pressure (5–10 bar) and solvent polarity (e.g., methanol/water mixtures) .
- Scale-up Challenges : Address fouling by pre-filtering reaction mixtures and testing membrane stability under acidic/basic conditions .
Q. What are the environmental hazards of this compound, and how can they be mitigated?
Methodological Answer:
- Ecotoxicity : Test aquatic toxicity (e.g., Daphnia magna LC50) due to nitro-group persistence. Use OECD Test Guideline 202 .
- Mitigation : Implement photocatalytic degradation (TiO/UV) or ozonation to break down nitro groups into less toxic metabolites .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
